2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
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Overview
Description
2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a complex organic compound that features a phenoxy group, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with thiophen-2-ylmethyl bromide under basic conditions to form the intermediate 1-[(thiophen-2-yl)methyl]piperidin-4-ol. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide: Unique due to its combination of a phenoxy group, thiophene ring, and piperidine moiety.
Thiophene derivatives: Often used in organic electronics and pharmaceuticals.
Piperidine derivatives: Commonly found in various therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-phenoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(15-23-17-5-2-1-3-6-17)20-13-16-8-10-21(11-9-16)14-18-7-4-12-24-18/h1-7,12,16H,8-11,13-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGBQNVPSNLSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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